molecular formula C16H23N3O7S B14786658 N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine

N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine

Cat. No.: B14786658
M. Wt: 401.4 g/mol
InChI Key: WMQITUWFZHUMPA-UHFFFAOYSA-N
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Description

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid is a complex organic compound that features a unique combination of functional groups, including a morpholinosulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the morpholinosulfonyl group: This step involves the reaction of the nitrophenyl intermediate with morpholine and a sulfonylating agent.

    Formation of the amino acid backbone: This step involves the coupling of the morpholinosulfonyl-nitrophenyl intermediate with a suitable amino acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Reduction of the nitro group: This reaction yields the corresponding amino derivative.

    Substitution of the sulfonyl group: This reaction yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-pentanoic acid: Shares a similar amino acid backbone but lacks the morpholinosulfonyl and nitrophenyl groups.

    Aminolevulinic acid: Another amino acid derivative with different functional groups and applications.

Uniqueness

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholinosulfonyl and nitrophenyl groups allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H23N3O7S

Molecular Weight

401.4 g/mol

IUPAC Name

4-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)pentanoic acid

InChI

InChI=1S/C16H23N3O7S/c1-11(2)9-14(16(20)21)17-13-4-3-12(10-15(13)19(22)23)27(24,25)18-5-7-26-8-6-18/h3-4,10-11,14,17H,5-9H2,1-2H3,(H,20,21)

InChI Key

WMQITUWFZHUMPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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